2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is an organic compound characterized by a complex structure that features both alkyne and nitrophenoxy functional groups. Its molecular formula is , and it has a molecular weight of approximately 263.29 g/mol. The compound is identified by the CAS number 682357-24-0 and is utilized in various scientific applications, including organic synthesis and medicinal chemistry.
This compound can be synthesized from simpler organic precursors through various chemical reactions. It is available from chemical suppliers like Benchchem, which provides detailed information on its properties and synthesis methods.
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol falls under the category of organic compounds, specifically as an alkyne derivative due to the presence of a triple bond in its structure. It also contains a nitrophenoxy group, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol typically involves multiple steps:
The molecular structure of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol can be represented by the following data:
Property | Data |
---|---|
CAS Number | 682357-24-0 |
Molecular Formula | C₁₄H₁₇NO₄ |
Molecular Weight | 263.29 g/mol |
IUPAC Name | 2,5-dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol |
InChI Key | MUICBIBKGIJBCU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C#CC(C)(C)OC1=CC=C(C=C1)N+[O-])O |
The structure features a hexane backbone with a triple bond (alkyne) and a nitrophenoxy substituent that influences its reactivity and potential interactions in biological systems.
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol can participate in several types of chemical reactions:
The specific reagents and conditions for these reactions vary but typically involve standard organic chemistry techniques such as refluxing or using inert atmospheres to prevent oxidation.
The mechanism of action for 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol largely depends on its application:
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
Relevant data regarding solubility, melting point, boiling point, and other physical constants would need to be experimentally determined for comprehensive analysis.
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol has several notable applications:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4